molecular formula C31H29N3OS B14134606 2a,4a-Diazacyclopent[cd]azulene-2-carbothioamide, 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-1-phenyl-N-(phenylmethyl)- CAS No. 489425-26-5

2a,4a-Diazacyclopent[cd]azulene-2-carbothioamide, 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-1-phenyl-N-(phenylmethyl)-

Cat. No.: B14134606
CAS No.: 489425-26-5
M. Wt: 491.6 g/mol
InChI Key: JXMKNHLTAIBIBL-UHFFFAOYSA-N
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Description

2a,4a-Diazacyclopent[cd]azulene-2-carbothioamide, 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-1-phenyl-N-(phenylmethyl)- is a complex organic compound with a unique structure that includes multiple aromatic rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2a,4a-Diazacyclopent[cd]azulene-2-carbothioamide, 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-1-phenyl-N-(phenylmethyl)- typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functionalization reactions to form the final product. Common reagents used in these reactions include bromophenyl derivatives, dimethylformamide, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

2a,4a-Diazacyclopent[cd]azulene-2-carbothioamide, 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-1-phenyl-N-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromophenyl derivatives, dimethylformamide, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

2a,4a-Diazacyclopent[cd]azulene-2-carbothioamide, 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-1-phenyl-N-(phenylmethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2a,4a-Diazacyclopent[cd]azulene-2-carbothioamide, 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-1-phenyl-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2a,4a-Diazacyclopent[cd]azulene-2-carbothioamide, 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-1-phenyl-N-(phenylmethyl)- include:

Uniqueness

The uniqueness of 2a,4a-Diazacyclopent[cd]azulene-2-carbothioamide, 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-1-phenyl-N-(phenylmethyl)- lies in its specific structural features, such as the presence of multiple aromatic rings and heteroatoms, which confer unique chemical and biological properties. These features make it a valuable compound for various scientific research applications .

Properties

CAS No.

489425-26-5

Molecular Formula

C31H29N3OS

Molecular Weight

491.6 g/mol

IUPAC Name

N-benzyl-2-(4-methoxyphenyl)-6-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C31H29N3OS/c1-35-25-17-15-23(16-18-25)27-21-34-29(30(36)32-20-22-10-4-2-5-11-22)28(24-12-6-3-7-13-24)26-14-8-9-19-33(27)31(26)34/h2-7,10-13,15-18,21H,8-9,14,19-20H2,1H3,(H,32,36)

InChI Key

JXMKNHLTAIBIBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=CC=C5)C(=S)NCC6=CC=CC=C6

Origin of Product

United States

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